molecular formula C17H13BrFN3 B12186683 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine

6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine

Cat. No.: B12186683
M. Wt: 358.2 g/mol
InChI Key: HYIVPTUPRJVZHJ-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a bromophenyl boronic acid and a suitable palladium catalyst.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, using a fluorobenzyl halide and a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions could reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine
  • 6-(4-methylphenyl)-N-(4-fluorobenzyl)pyridazin-3-amine
  • 6-(4-bromophenyl)-N-(4-methylbenzyl)pyridazin-3-amine

Uniqueness

6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine is unique due to the specific combination of bromophenyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H13BrFN3

Molecular Weight

358.2 g/mol

IUPAC Name

6-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]pyridazin-3-amine

InChI

InChI=1S/C17H13BrFN3/c18-14-5-3-13(4-6-14)16-9-10-17(22-21-16)20-11-12-1-7-15(19)8-2-12/h1-10H,11H2,(H,20,22)

InChI Key

HYIVPTUPRJVZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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